Anipamil

描述

安尼帕米尔是一种钙通道阻滞剂,属于苯乙胺类。它是更常见药物维拉帕米的类似物,维拉帕米是最流行的苯乙胺类钙通道阻滞剂。 安尼帕米尔已被证明是一种比维拉帕米更有效的抗心律失常药物,因为它不像维拉帕米那样引起高血压 .

准备方法

合成路线和反应条件: 安尼帕米尔盐酸盐可以通过将其与磷脂以 1:2 至 2:1 的重量比混合来合成。 将得到的溶液在高温下加入水使其凝胶化,然后在高温下与水反应,直到活性物质达到所需浓度 .

工业生产方法: 在工业生产中,安尼帕米尔盐酸盐通常以水溶液的形式配制。 安尼帕米尔盐酸盐在水中的溶解度很差(低于 10 毫克/升),因此需要使用合成增溶剂或天然磷脂来制备合适的应用溶液 .

化学反应分析

反应类型: 安尼帕米尔会发生各种化学反应,包括:

氧化: 安尼帕米尔在特定条件下可以被氧化,但详细的反应路径没有得到广泛记录。

还原: 涉及安尼帕米尔的还原反应不太常见,但可以在特定条件下发生。

取代: 安尼帕米尔可以发生取代反应,特别是涉及其苯基。

常见试剂和条件:

氧化剂: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原剂: 硼氢化钠和氢化铝锂是典型的还原剂。

取代试剂: 卤化剂和亲核试剂常用于取代反应。

主要产物: 这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生安尼帕米尔的各种氧化衍生物,而取代反应可以产生卤代或亲核取代的衍生物。

科学研究应用

Anipamil is a phenylalkylamine calcium antagonist with significant biological activity, particularly in cardiovascular health . It is primarily used in clinical settings to treat stable angina pectoris and manage hypertension. Research has indicated that this compound interacts with cardiac membranes, binding tightly but with less potency at certain recognition sites compared to other phenylalkylamines.

Scientific Research Applications

Treatment of Stable Angina Pectoris this compound helps alleviate chest pain by improving blood flow to the heart. A randomized, double-blind, placebo-controlled, cross-over study evaluated the efficacy of this compound in treating stable angina pectoris. The study found that the number of angina pectoris attacks was significantly reduced during treatment with this compound at 80 mg (p < 0.05) and 160 mg (p < 0.001) compared to a placebo .

Management of Hypertension this compound is used in the management of hypertension. Studies in hypertensive rabbits have demonstrated its effectiveness in preventing smooth muscle cell thickening in the aorta and promoting a differentiated cell phenotype .

Antiatherosclerotic Effects this compound has antiatherosclerotic effects, reducing plaque formation in cholesterol-fed rabbits without adversely affecting plasma cholesterol levels . A study involving cholesterol-fed rabbits showed that this compound reduced the amount of plaque covering the aortic surface and the amount of cholesterol in the aorta . The antiatherosclerotic effects of this compound do not affect plasma cholesterol levels .

Cardiovascular Disorders this compound is suitable for treating functional disorders of the cardiovascular system, cardiomyopathies, and angiopathies . It is also indicated for hypoxic and isohemic heart disease, myocardial damage not of coronary origin, high blood pressure, circulatory disorders, spasms, ulcers, and allergic reactions .

Action Against Arteriosclerosis this compound has a very good action against arteriosclerosis . Studies have shown that this compound inhibits the development of arteriosclerotic plaques . In tests with male rabbits, this compound demonstrated a greater effect than verapamil, another drug used to treat arteriosclerosis, at a lower dosage .

Research Findings

Effects on Aortic Muscle this compound prevents the thickening of aortic muscles in rabbits with hypertension . A study published in the American Journal of Hypertension examined the effects of this compound on smooth muscle cells in hypertensive rabbits . The study revealed that smooth aortic muscle treated with this compound showed less thickening and an increase in differentiated cell phenotype .

Hemodynamic Performance this compound produces a dose-dependent fall in blood pressure and heart rate, associated with a fall in peripheral resistance . At high doses, there was evidence of myocardial depression . this compound notably increased blood flow and conductance in the heart, liver, and skeletal muscle beds, but decreased it in the kidneys, intestine, and spleen . The profile of this compound's actions on hemodynamic performance and flow is consistent with its proposed calcium antagonist actions and is similar to that of verapamil .

Intimal Thickening Prevention this compound prevents intimal thickening in the aorta of hypertensive rabbits . Morphometric and immunofluorescence studies in this compound-treated rabbits showed absent or negligible intimal thickening and a decrease of postnatal-type smooth muscle cells from the underlying media . In culture experiments, growth inhibition of smooth muscle cells by this compound was accompanied by the expression of smooth muscle myosin heavy chain (SM-MyHC) in all smooth muscle cells, indicating a more differentiated cell phenotype compared to control cultures .

Case Studies

Efficacy in Stable Angina Pectoris A study published in European Heart Journal evaluated the efficacy of this compound in treating stable angina pectoris . Nineteen patients with stable angina pectoris were randomized to receive either this compound 80 mg once daily, this compound 160 mg once daily, or a placebo for three-week periods in a cross-over design. The number of angina pectoris attacks was significantly reduced during treatment with both doses of this compound compared to the placebo .

Antiatherosclerotic Effects in Cholesterol-Fed Rabbits A study at the Institute of Pharmacological Sciences at the University of Milan investigated the antiatherosclerotic effects of this compound in cholesterol-fed rabbits . Rabbits were divided into three groups: a control group, a cholesterol-fed group, and a cholesterol-fed group receiving this compound (10 mg per day). The results showed that this compound reduced the amount of plaque covering the aortic surface and the amount of cholesterol in the aorta in the cholesterol-fed group .

Dosage and Administration

作用机制

安尼帕米尔通过阻断钙通道(特别是苯乙胺型)来发挥作用。这种作用阻止了钙离子进入细胞,从而导致血管平滑肌松弛和心肌收缩力降低。 安尼帕米尔与心肌的结合比维拉帕米更紧密,使其成为更有效的抗心律失常药物 .

类似化合物:

维拉帕米: 最常见的苯乙胺类钙通道阻滞剂,用于治疗高血压和心律失常。

加洛帕米尔: 另一种与维拉帕米和安尼帕米尔具有相似特性的苯乙胺类钙通道阻滞剂.

安尼帕米尔的独特性: 安尼帕米尔在与心肌更紧密地结合的能力方面是独一无二的,这使其成为一种更有效的抗心律失常药物,而不会引起高血压,这是维拉帕米常见的副作用 .

相似化合物的比较

Verapamil: The most common phenylalkylamine calcium channel blocker, used to treat hypertension and arrhythmias.

Gallopamil: Another phenylalkylamine calcium channel blocker with similar properties to verapamil and anipamil.

Uniqueness of this compound: this compound is unique in its ability to bond more tightly to the myocardium, making it a more effective antiarrhythmic medication without causing hypertension, a common side effect of verapamil .

生物活性

Anipamil is a phenylalkylamine derivative and a calcium channel blocker, closely related to verapamil. It has garnered attention for its potential therapeutic applications, particularly in cardiovascular health and the management of arteriosclerosis. This article delves into the biological activity of this compound, detailing its mechanisms of action, effects on cardiac function, and anti-atherosclerotic properties based on various studies.

This compound operates primarily by blocking calcium channels in cardiac and vascular smooth muscle cells. This action leads to a reduction in intracellular calcium levels, resulting in decreased myocardial contractility (negative inotropic effect) and vasodilation. The compound exhibits competitive inhibition at the phenylalkylamine binding sites on cardiac membranes, similar to other calcium antagonists like verapamil.

Key Findings from Research Studies

-

Cardiac Effects :

- This compound has been shown to exert a dose-dependent negative inotropic effect on isolated rat hearts, with significant persistence even after washout periods .

- It increases the dissociation constant (KD) for binding to specific calcium channel sites, indicating a strong interaction with cardiac membranes .

- Comparison with Other Calcium Channel Blockers :

-

Anti-atherosclerotic Activity :

- This compound has been found effective in inhibiting the formation of arteriosclerotic plaques in cholesterol-fed rabbits. In one study, it required only a quarter of the dosage compared to verapamil to achieve similar effects .

- The administration of this compound resulted in reduced plaque coverage on the aortic surface without significantly affecting plasma cholesterol levels .

Case Study 1: Cardiac Function in Isolated Hearts

In an experiment involving isolated rat hearts perfused with varying concentrations of this compound (0.01-0.15 µM), researchers observed:

- A gradual onset of negative inotropic effects.

- A rightward shift in dose-response curves for calcium-induced contractility, indicating competitive inhibition at calcium channels .

Case Study 2: Anti-atherosclerotic Effects

A study conducted over ten weeks involved male rabbits fed a cholesterol-rich diet:

- Groups included control, cholesterol-only, and cholesterol plus this compound (10 mg/day).

- Results indicated that this compound significantly inhibited arteriosclerotic changes compared to untreated controls, highlighting its potential as a therapeutic agent against vascular diseases .

Table 1: Comparative Effects of this compound vs. Verapamil and Gallopamil

| Parameter | This compound | Verapamil | Gallopamil |

|---|---|---|---|

| Negative Inotropic Effect Duration | Up to 12 hours | Up to 3 hours | Up to 3 hours |

| KD Binding Increase | Significant | Moderate | Moderate |

| Required Dose for Anti-atherosclerosis | 0.25x Verapamil | Baseline | Baseline |

Table 2: Study Overview on Anti-atherosclerotic Effects

| Study Group | Treatment | Duration | Observed Effect |

|---|---|---|---|

| Control | None | 10 weeks | No change |

| Cholesterol-fed | Cholesterol only | 10 weeks | Significant plaque formation |

| Cholesterol + this compound | Cholesterol + this compound | 10 weeks | Reduced plaque coverage |

属性

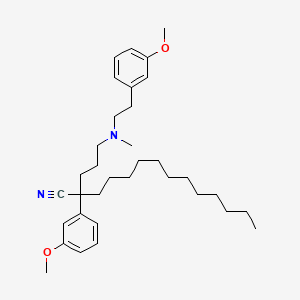

IUPAC Name |

2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N2O2/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFDAOXXIZOUIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70868699 | |

| Record name | 2-(3-((m-Methoxyphenethyl)methylamino)propyl)-2-(m-methoxyphenyl)tetradecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83200-10-6, 85247-61-6, 85247-63-8 | |

| Record name | Anipamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83200-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anipamil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083200106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anipamil, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085247616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anipamil, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085247638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-((m-Methoxyphenethyl)methylamino)propyl)-2-(m-methoxyphenyl)tetradecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anipamil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANIPAMIL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74AU98P8PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANIPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y54WZV1CJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANIPAMIL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B09LAQ38G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Anipamil is a calcium channel blocker, specifically a phenylalkylamine derivative. [] It interacts with L-type calcium channels in the heart and smooth muscle cells, inhibiting the influx of calcium ions. [, ]

A: Inhibiting calcium influx leads to several effects, including:* Negative inotropic effect: Reduced force of heart contractions. []* Vasodilation: Relaxation of blood vessels, leading to decreased blood pressure. []* Antiarrhythmic effects: Suppression of abnormal heart rhythms. [, ]* Cytoprotective effects: Protection of cells from damage, particularly in the heart, kidneys, and liver. [, , ]

ANone: The abstracts do not provide spectroscopic data for this compound. Refer to specialized chemical literature or databases for such information.

ANone: The provided research focuses on this compound's biological activity rather than its material properties.

ANone: The provided research does not suggest any catalytic properties for this compound. Its primary mode of action is pharmacological, focusing on modulating calcium channels.

ANone: The abstracts do not mention any computational chemistry or modeling studies conducted on this compound.

A: One study describes the development of mechanically stable solid formulations of this compound using polymers and a coating with varying softener proportions. [] Another mentions a process for preparing a sterile-filterable aqueous solution of this compound hydrochloride using phospholipids. []

ANone: The provided research primarily focuses on the pharmacological aspects of this compound and does not delve into specific SHE regulations.

A: A study describes a high-pressure liquid chromatography method for determining this compound concentrations in human plasma. [] This method allows researchers to study the pharmacokinetics of the drug. Other research shows that this compound, administered orally or intravenously, effectively reaches target tissues and exerts its pharmacological effects. [, , , , ]

A: this compound is characterized as a long-acting calcium channel blocker. [, , ] Studies show that its protective effects on the myocardium persist even 6-12 hours after the last dose, demonstrating its prolonged pharmacological action. []

A: Several in vivo and in vitro models were employed:* Isolated rat hearts: Used to study this compound's effects on contractility, arrhythmias, and protection against ischemia-reperfusion injury. [, , , , , , , ]* Closed-chest rats: Investigated this compound's impact on electrocardiogram changes, creatine kinase release, and reperfusion arrhythmias after coronary occlusion. []* Anesthetized rabbits: Studied this compound's in vivo antiplatelet properties. []* Anesthetized rats: Assessed this compound's effects on cardiovascular status and regional blood flow. []* Anesthetized pigs: Evaluated the ability of this compound to reduce potassium leakage during acute coronary artery occlusion. []* Watanabe Heritable Hyperlipidemic (WHHL) rabbits: Investigated this compound's impact on atherosclerosis progression. []* Cholesterol-fed rabbits: Assessed this compound's antiatherosclerotic effects. []* Cultured atherosclerotic cells: Studied this compound's effects on lipid content, proliferation, and extracellular matrix synthesis. []* Isolated perfused cat livers: Examined this compound's protective effects during hypoxic perfusion. []* Cardiomyopathic hamsters: Investigated this compound's ability to prevent myocardial calcium overload and necroses. []

A: Yes, an open group comparison study evaluated the antihypertensive efficacy of this compound in patients with mild to moderate hypertension. [] The study demonstrated that this compound effectively lowered blood pressure in a dose-dependent manner.

ANone: The provided research does not specifically address resistance mechanisms to this compound.

A: The research primarily focuses on oral and intravenous administration of this compound. [, , , , ] One study describes a formulation strategy for mechanically stable solid dosage forms. []

ANone: The provided abstracts primarily focus on this compound's pharmacological characterization and do not provide detailed information on aspects like biomarkers, environmental impact, immunogenicity, drug-transporter interactions, biodegradability, or alternatives.

ANone: The research on this compound appears to be concentrated in the late 1980s and early 1990s, with most of the provided papers published during that period. This timeframe coincides with a period of active research and development of calcium channel blockers for various cardiovascular indications.

A: The research on this compound showcases collaborations between pharmacology, cardiology, and biochemistry. [, , , , , , ] This highlights the interdisciplinary nature of drug development and research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。